

BDP FL-PEG4-Amine: Application Notes and Protocols for Protein Labeling

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Compound of Interest		
Compound Name:	BDP FL-PEG4-amine	
Cat. No.:	B605994	Get Quote

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These application notes provide a comprehensive guide for the fluorescent labeling of proteins using **BDP FL-PEG4-amine**. This reagent combines the bright and photostable BDP FL fluorophore with a hydrophilic 4-unit polyethylene glycol (PEG) spacer terminating in a primary amine. The primary amine allows for conjugation to proteins through various amine-reactive crosslinking chemistries, most commonly targeting carboxyl groups on the protein after activation.

Introduction to BDP FL-PEG4-Amine Labeling

BDP FL is a borondipyrromethene dye known for its high fluorescence quantum yield, sharp emission spectrum, and excellent photostability, making it a superior alternative to traditional fluorophores like fluorescein.[1][2][3][4] The integrated PEG4 linker enhances the water solubility of the dye-protein conjugate, helps to reduce aggregation, and provides a flexible spacer arm to minimize potential steric hindrance between the dye and the protein's active sites.[5][6][7] This labeling strategy is particularly useful for preparing fluorescently tagged proteins for applications such as immunochemistry, fluorescence microscopy, and flow cytometry.[8][9]

The protocol described here focuses on the common two-step carbodiimide chemistry to couple the primary amine of **BDP FL-PEG4-amine** to the carboxyl groups (aspartic and glutamic acid residues) on a target protein.



Data Presentation

Table 1: Properties of BDP FL Dye

Property	Value	Reference
Maximum Excitation Wavelength (λmax)	503 nm	[2]
Maximum Emission Wavelength (λem)	509 nm	[2]
Molar Extinction Coefficient (ε)	92,000 cm ⁻¹ M ⁻¹	[2]
Fluorescence Quantum Yield (Φ)	0.97	[2]
Molecular Weight	~414.21 Da (for the maleimide version, amine version is similar)	[2]

Experimental Protocols Materials Required

- Target protein to be labeled
- BDP FL-PEG4-amine
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[10]
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)[10][11]



- Purification column (e.g., Sephadex G-25) or dialysis cassette
- Phosphate-Buffered Saline (PBS)

Protocol for Labeling Protein Carboxyl Groups

This protocol is a general guideline and may require optimization for specific proteins.

- 1. Protein Preparation:
- Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.[10]
- Ensure the protein solution is free of extraneous carboxyl-containing molecules. If necessary, perform buffer exchange into the Activation Buffer using dialysis or a desalting column.
- 2. Activation of Protein Carboxyl Groups:
- Add a 100-fold molar excess of EDC and a 25-fold molar excess of NHS (or Sulfo-NHS for a water-soluble reaction) to the protein solution.
- Incubate for 15 minutes at room temperature with gentle mixing.
- 3. Preparation of **BDP FL-PEG4-amine** Solution:
- Immediately before use, dissolve BDP FL-PEG4-amine in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[10]
- 4. Labeling Reaction:
- Immediately after the 15-minute activation step, adjust the pH of the activated protein solution to 8.3-8.5 by adding the Labeling Buffer.
- Add a 10- to 20-fold molar excess of the BDP FL-PEG4-amine stock solution to the activated protein solution.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
- 5. Quenching the Reaction:
- Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.
- Incubate for 1 hour at room temperature.



6. Purification of the Labeled Protein:

- Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
- Collect the fractions containing the fluorescently labeled protein, which will typically be the first colored fractions to elute.
- Alternatively, perform dialysis against PBS at 4°C with several buffer changes.
- 7. Determination of Degree of Labeling (DOL):
- Measure the absorbance of the purified conjugate at 280 nm (A280) and 503 nm (A503).
- Calculate the protein concentration and the concentration of the BDP FL dye using the Beer-Lambert law.
- The DOL is the molar ratio of the dye to the protein. An optimal DOL is typically between 2 and 7.

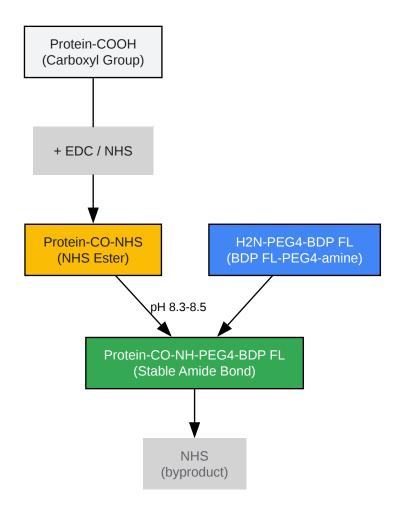
Mandatory Visualizations



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Caption: Experimental workflow for BDP FL-PEG4-amine protein labeling.





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Caption: Chemical pathway for protein labeling via carbodiimide chemistry.

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